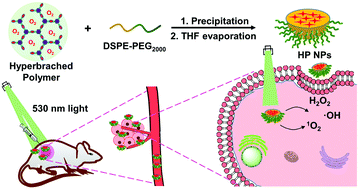From main-chain conjugated polymer photosensitizer to hyperbranched polymer photosensitizer: expansion of the polymerization-enhanced photosensitization effect for photodynamic therapy†
Journal of Materials Chemistry B Pub Date: 2022-05-31 DOI: 10.1039/D2TB00679K
Abstract
Three conjugated polymers that have the same donor–acceptor structure but totally different architectures are designed to show both Type-I and Type-II photosensitization abilities simultaneously, among which the hyperbranched polymer shows the best performance in both in vitro and in vivo experiments, superior to even the commonly used clinical photosensitizer of hemoporfin.


Recommended Literature
- [1] Crystal structure, electronic properties and cytotoxic activity of palladium chloride complexes with monosubstituted pyridines†
- [2] Photoinduced diradical formation and decay in uncomplexed and metal-bound benzotriazine systems: mechanistic implications to chemically and biologically relevant photochemistry
- [3] Controlling the self-assembly and optical properties of gold nanoclusters and gold nanoparticles biomineralized with bovine serum albumin†
- [4] Correction: Lipid composition modulates the intestine digestion rate and serum lipid status of different edible oils: a combination of in vitro and in vivo studies
- [5] Publications received
- [6] Substrate mediated redox partner selectivity of cytochrome P450†
- [7] Contents list
- [8] A convenient method for the synthesis of α-carboxylate ester bromolactones via bromolactonization of alkenoic diesters†
- [9] 57. Ion-exchange studies of phosphates. Part I. Ion-exchange sorption and pH-titration methods for detection of complex formation
- [10] Binuclear Cu(ii) coordination complex involving Cis-tetrathiafulvalene-bis-amido-2-pyridine-N-oxide as bi-anionic ligand: a robust molecular precursor toward magnetic conducting materials†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 169555-93-5









